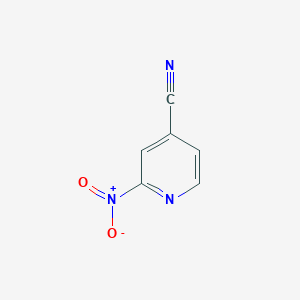
2-Nitroisonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitroisonicotinonitrile is an organic compound with the molecular formula C₆H₃N₃O₂. It consists of a pyridine ring substituted with a nitro group at the 2-position and a nitrile group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: 2-Nitroisonicotinonitrile can be synthesized through several methods. One common approach involves the nitration of isonicotinonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically requires controlled temperatures to avoid over-nitration and to ensure the selective formation of the 2-nitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 2-Nitroisonicotinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized to form nitroso or other oxidized derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 2-Aminoisonicotinonitrile.
Substitution: Various amides or esters.
Oxidation: Nitroso derivatives.
科学研究应用
2-Nitroisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-nitroisonicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound a potential candidate for antimicrobial and anticancer therapies .
相似化合物的比较
2-Nitropyridine: Similar structure but lacks the nitrile group.
4-Nitroisonicotinonitrile: Similar but with the nitro group at the 4-position.
2-Cyanoisonicotinic acid: Similar but with a carboxyl group instead of a nitro group.
Uniqueness: 2-Nitroisonicotinonitrile is unique due to the presence of both nitro and nitrile groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its unique structure also contributes to its potential biological activities and applications in various fields .
属性
分子式 |
C6H3N3O2 |
|---|---|
分子量 |
149.11 g/mol |
IUPAC 名称 |
2-nitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-1-2-8-6(3-5)9(10)11/h1-3H |
InChI 键 |
OGVULDMYFWVDQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


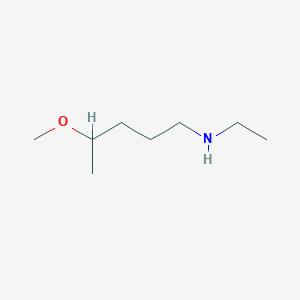
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)


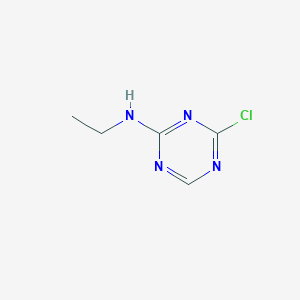




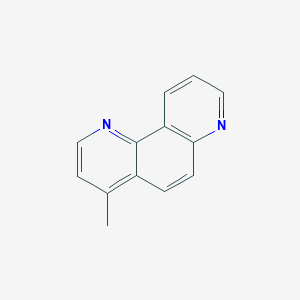
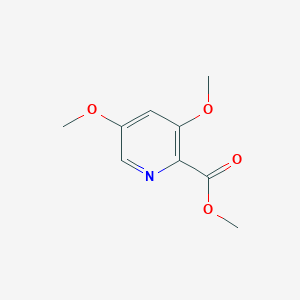
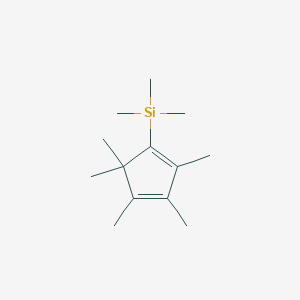
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
